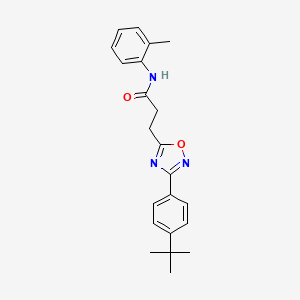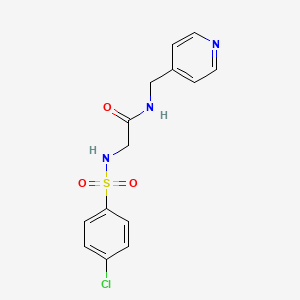
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor of tubulin polymerization. It has been studied extensively for its potential anti-cancer properties.
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide inhibits tubulin polymerization, which is necessary for the formation of microtubules. Microtubules are essential for cell division, and by inhibiting their formation, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels). It has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in lab experiments is its specificity for tubulin polymerization. This allows researchers to study the effects of inhibiting this process without affecting other cellular processes. However, one limitation is that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is not very soluble in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. One area of interest is the development of more effective formulations of the drug that can improve its solubility and bioavailability. Another area of interest is the exploration of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide's potential use in combination with other anti-cancer drugs, to enhance their effectiveness. Finally, there is ongoing research into the mechanisms by which N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide induces apoptosis and inhibits angiogenesis, which could lead to the development of new anti-cancer therapies.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form the intermediate 2-formyl-6-methylquinoline. This intermediate is then reacted with o-toluidine to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been studied extensively for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-23-20(14-17)15-21(25(29)27-23)16-28(24-11-7-5-9-19(24)3)26(30)22-10-6-4-8-18(22)2/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKXDRUSUBQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)

![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)








